Fmoc-PEG12-NHS ester
Übersicht
Beschreibung
Fmoc-PEG12-NHS ester is a compound that contains an Fmoc-protected amine and an NHS ester. The PEG spacer in this compound increases its aqueous solubility, making it highly useful in various biochemical applications. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations. The NHS ester can be used to conjugate with primary and secondary amine-bearing molecules .
Wirkmechanismus
Target of Action
Fmoc-PEG12-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound’s interaction with its targets leads to the degradation of the target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . Additionally, the compound’s NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemische Analyse
Biochemical Properties
Fmoc-PEG12-NHS ester plays a crucial role in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, connects these two ligands .
Cellular Effects
The primary cellular effect of this compound is its ability to facilitate the degradation of specific target proteins within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, this compound enables the formation of PROTACs that can selectively degrade target proteins . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not directly interact with biomolecules or influence gene expression . When used in the synthesis of PROTACs, it enables the PROTACs to bind to both an E3 ubiquitin ligase and a target protein . This binding triggers the ubiquitin-proteasome system, leading to the degradation of the target protein .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the synthesis of PROTACs . The stability and degradation of the resulting PROTACs can vary depending on the specific ligands used and the conditions of the experiment .
Dosage Effects in Animal Models
As a linker used in the synthesis of PROTACs, this compound itself does not have dosage effects in animal models . The PROTACs synthesized using this compound can have dosage-dependent effects .
Metabolic Pathways
This compound is not involved in metabolic pathways . Its primary function is to serve as a linker in the synthesis of PROTACs .
Transport and Distribution
As a linker, it is primarily used in the synthesis of PROTACs and does not have known interactions with transporters or binding proteins .
Subcellular Localization
This compound does not have a specific subcellular localization . It is used in the synthesis of PROTACs, which can be localized to various compartments within the cell depending on the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fmoc-PEG12-NHS ester is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for the activation of carboxylic acids .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often exceeding 95%. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its suitability for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-PEG12-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary and secondary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, secondary amines, and solvents like DCM and dimethylformamide (DMF).
Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group
Major Products Formed
The major products formed from these reactions include amide-linked conjugates when reacting with amines and free amines upon deprotection of the Fmoc group .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-PEG12-NHS ester is used as a linker in solid-phase peptide synthesis (SPPS). It facilitates the attachment of peptides to solid supports, enabling the synthesis of complex peptide sequences .
Biology
In biological research, this compound is used to label proteins and other biomolecules. The NHS ester reacts with primary amines on proteins, allowing for the attachment of various probes and tags .
Medicine
In medicine, this compound is used in the development of drug delivery systems. The PEG spacer enhances the solubility and stability of drug conjugates, improving their pharmacokinetic properties .
Industry
Industrially, this compound is employed in the production of bioconjugates and functionalized surfaces. It is used to modify surfaces with bioactive molecules, enhancing their functionality in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-N-amido-dPEG12-NHS ester: Similar in structure but with different linker lengths and functionalities
Fmoc-aminooxy-PEG12-NHS ester: Contains an aminooxy group instead of an amine.
Sulfo-NHS-SS-biotin: A biotinylation reagent with a cleavable disulfide bond.
Uniqueness
Fmoc-PEG12-NHS ester is unique due to its combination of an Fmoc-protected amine and an NHS ester, along with a PEG spacer that enhances solubility. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Biologische Aktivität
Fmoc-PEG12-NHS ester is a significant compound in biochemistry and medicinal chemistry, primarily utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound combines a polyethylene glycol (PEG) moiety with an N-hydroxysuccinimide (NHS) ester, facilitating the covalent modification of biomolecules such as peptides and proteins. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Formula : C46H68N2O18
- Molecular Weight : 937.03 g/mol
- CAS Number : 2227246-92-4
This compound is characterized by its ability to react with primary amines, making it valuable for conjugating various biomolecules. The Fmoc group serves as a temporary protecting group that can be removed under mild conditions, allowing for controlled modifications of the target molecules .
This compound functions as a linker in PROTAC technology, which harnesses the ubiquitin-proteasome system to selectively degrade target proteins. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, while the other targets the desired protein for degradation. This dual-targeting approach enhances specificity and efficacy in therapeutic applications .
Applications in Research and Development
- Drug Development : this compound is extensively used in drug research to improve pharmacokinetic properties such as solubility and stability. By modifying peptides and proteins, researchers can enhance their circulation time and targeting capabilities .
- Antiviral Research : In studies involving HIV inhibitors, PEG linkers like Fmoc-PEG12 have been shown to improve the potency of peptide inhibitors significantly. For instance, conjugation with cholesterol via PEG linkers resulted in up to 160-fold increases in potency against various HIV strains .
- Targeted Therapy : The use of this compound in antibody-drug conjugates (ADCs) allows for precise targeting of cancer cells while minimizing damage to healthy tissues. This specificity is crucial for developing effective cancer therapies .
Case Study 1: Synthesis of PROTACs
In a study focusing on the synthesis of PROTACs using this compound, researchers demonstrated its effectiveness in linking a peptide inhibitor to an E3 ligase ligand. The resulting conjugate exhibited enhanced degradation of target proteins compared to unconjugated controls, highlighting the utility of PEG linkers in improving therapeutic outcomes .
Case Study 2: Antiviral Potency Enhancement
Another investigation involved the conjugation of cholesterol to an HIV peptide inhibitor using this compound. The study reported that this modification led to significant improvements in both potency and half-life of the inhibitor, suggesting that PEG linkers are essential for optimizing antiviral agents .
Data Table: Comparison of Linker Lengths and Potency
Linker Type | Length (PEG Units) | Potency Improvement | Reference |
---|---|---|---|
Fmoc-PEG2 | 2 | 40-fold | |
Fmoc-PEG12 | 12 | 160-fold | |
Fmoc-PEG24 | 24 | 58-fold |
Safety and Handling
While this compound is valuable in research, it poses certain hazards:
- Acute Toxicity : Harmful if swallowed (Category 4).
- Skin Corrosion/Irritation : Causes skin irritation (Category 2).
- Serious Eye Damage/Irritation : Causes serious eye irritation (Category 2A).
Proper safety measures should be taken when handling this compound, including wearing protective gear and working in well-ventilated areas .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O18/c49-43-9-10-44(50)48(43)66-45(51)11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-47-46(52)65-37-42-40-7-3-1-5-38(40)39-6-2-4-8-41(39)42/h1-8,42H,9-37H2,(H,47,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKUPHFWWTZASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.